molecular formula C20H16N2O4 B4461825 1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B4461825
M. Wt: 348.4 g/mol
InChI Key: ZGZNJBILGMECHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been shown to have anxiolytic effects, which can help reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to selectively interact with specific proteins and enzymes in the body. This makes it a valuable tool for studying the function of these proteins and enzymes. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various proteins and enzymes in the body.

Scientific Research Applications

1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as a therapeutic agent for cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(22-9-3-5-13-4-1-2-6-16(13)22)15-11-18(26-21-15)14-7-8-17-19(10-14)25-12-24-17/h1-2,4,6-8,10-11H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZNJBILGMECHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

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